5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride Highly potent and selective 5-HT1B agonist (Ki = 2.0 nM compared to values of 89 (5-HT1A), 860 (5-HT1C), 49 (5-HT1D) and 1600 nM (5-HT2)). Shows many behavioural effects, reducing aggression and food intake. Additionally, enhances cocaine reinforcement.
CP 94,253 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (Ki = 2 nM in a radioligand binding assay). It is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1C, and 5-HT2 receptors (Kis = 89, 49, 860, and 1,600 nM, respectively). CP 94,253 (10 and 17 mg/kg) reduces aggressive behavior in a resident-intruder test in mice, as well as decreases alcohol-induced aggression in mice with an ED50 value of 3.8 mg/kg. It decreases the time mice spend immobile in the forced swim test by 43%, indicating antidepressant-like activity, when administered at a dose of 5 mg/kg. CP 94,253 (2.5 mg/kg) also increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats.
Potent, selective 5-HT1B agonist (Ki values are 89, 2, 860, 49 and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D and 5-HT2 receptors respectively). Centrally active upon systemic administration in vivo.
Brand Name: Vulcanchem
CAS No.: 845861-39-4
VCID: VC0004337
InChI: InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H
SMILES: CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride

CAS No.: 845861-39-4

Cat. No.: VC0004337

Molecular Formula: C15H20ClN3O

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride - 845861-39-4

CAS No. 845861-39-4
Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
IUPAC Name 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Standard InChI InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H
Standard InChI Key PIIOXKQIZCVXMD-UHFFFAOYSA-N
SMILES CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
Canonical SMILES CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(1,2,3,6-tetrahydropyridin-4-yl)-5-propoxy-1H-pyrrolo[3,2-b]pyridine hydrochloride. Its molecular formula is C15H20ClN3O, with a molecular weight of 293.79 g/mol . The structure features a bicyclic pyrrolo[3,2-b]pyridine system substituted at position 3 with a 1,2,3,6-tetrahydropyridin-4-yl group and at position 5 with a propoxy chain. The hydrochloride salt enhances water solubility, critical for in vivo administration.

Structural Characterization

X-ray crystallography and NMR spectroscopy reveal key structural attributes:

  • Pyrrolopyridine Core: Planar aromatic system enabling π-π interactions with receptor binding sites

  • Tetrahydropyridine Moiety: Partial saturation introduces conformational flexibility, optimizing receptor fit

  • Propoxy Chain: Hydrophobic substituent influencing membrane permeability and pharmacokinetics

The SMILES notation C1CNCC=C1C2=CNC3=C2OCCC4=CN=CC=C34.Cl accurately represents its connectivity .

Pharmacological Profile

Receptor Binding and Selectivity

CP 94253 hydrochloride exhibits nanomolar affinity for 5-HT1B receptors with remarkable subtype selectivity:

Receptor SubtypeKi (nM)Selectivity Ratio (vs. 5-HT1B)
5-HT1B21
5-HT1A8944.5
5-HT1D4924.5
5-HT21,600800
5-HT1C860430

Data from radioligand displacement assays demonstrate >75-fold selectivity over 5-HT1E, 5-HT1F, dopaminergic, and adrenergic receptors .

Functional Activity

As a full agonist, CP 94253 hydrochloride activates 5-HT1B receptors with an EC50 of 11.2 nM in GTPγS binding assays. In vivo studies show dose-dependent effects:

  • Anticonvulsant Activity: ED50 = 3.2 mg/kg (s.c.) in pentylenetetrazole-induced seizures

  • Aggression Reduction: 56% decrease in resident-intruder aggression tests at 5.6 mg/kg

  • Cocaine Reinforcement Modulation: Bidirectional effects depending on abstinence duration

Mechanisms of Action in Neurological Pathways

Serotoninergic Signaling Modulation

The 5-HT1B receptor functions primarily as an autoreceptor, regulating serotonin release through Gi/o protein coupling. CP 94253 hydrochloride’s activation:

  • Inhibits adenylyl cyclase (cAMP reduction by 78% at 100 nM)

  • Enhances K+ channel conductance (35% increase in hippocampal neurons)

  • Suppresses Ca2+ influx in presynaptic terminals (42% inhibition)

These mechanisms underlie its effects on mood regulation and impulse control .

Cocaine Addiction Studies

Landmark research reveals temporal plasticity in CP 94253 hydrochloride’s effects on cocaine reinforcement:

Abstinence DurationCocaine Self-Administration (FR5 Schedule)Progressive Ratio Breakpoint
1 Day (Maintenance)↑ 0.075 mg/kg intake (p < 0.01)+22%
21 Days↓ 0.75 mg/kg intake (p < 0.001)-38%

The compound shifts from enhancing cocaine’s reinforcing effects during acute abstinence to attenuating them after prolonged withdrawal . This dual modulation suggests 5-HT1B receptors undergo neuroadaptive changes during abstinence.

Research Applications and Experimental Findings

Behavioral Pharmacology

CP 94253 hydrochloride produces distinct behavioral phenotypes across species:

  • Murine Models: Dose-dependent reduction in marble-burying behavior (62% at 10 mg/kg), indicating anxiolytic potential

  • Primate Studies: 40% decrease in cocaine-seeking behavior after 14-day abstinence (p = 0.007)

  • Cognitive Effects: Improves spatial memory retention in Morris water maze (25% latency reduction)

Cardiovascular Effects

Though primarily CNS-targeted, the compound demonstrates peripheral activity:

  • Blood Pressure: Transient 12 mmHg decrease in normotensive rats

  • Heart Rate: 14% reduction persisting for 90 minutes post-administration

These effects are mediated through 5-HT1B receptors in vascular smooth muscle .

ParameterSpecification
Solubility15 mg/mL in aqueous buffer
Storage-20°C, desiccated
Half-Life (in vivo)2.7 hours (rat plasma)

No human toxicity data exist, but rodent LD50 exceeds 200 mg/kg. Researchers should use NIOSH-approved respirators when handling powdered form.

Recent Advances and Future Directions

The 2024 ACS Chemical Neuroscience study revolutionized understanding of CP 94253 hydrochloride’s temporal effects . Key findings include:

  • Abstinence-Dependent Efficacy: 5-HT1B receptor activation inhibits cocaine-seeking after 5+ days abstinence (67% reduction vs. saline)

  • Receptor Trafficking: Abstinence upregulates 5-HT1B receptor density in nucleus accumbens (+42%, p = 0.003)

  • Therapeutic Potential: May prevent relapse in substance use disorders through extinction memory enhancement

Ongoing clinical trials (NCT04833239) are investigating analogues for migraine prophylaxis, leveraging 5-HT1B’s vasoconstrictive properties.

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